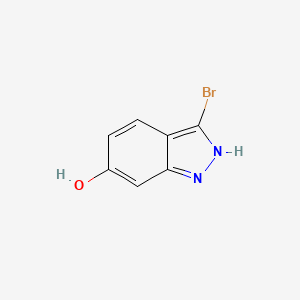

3-Bromo-1H-indazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

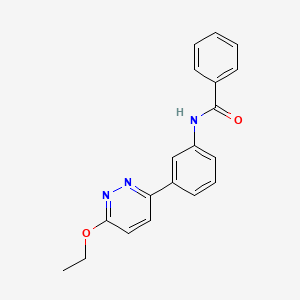

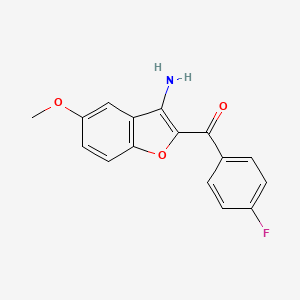

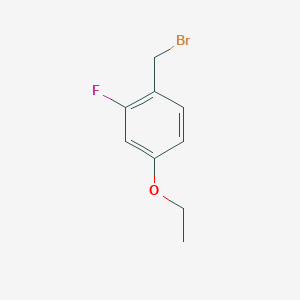

“3-Bromo-1H-indazol-6-ol” is a chemical compound with the empirical formula C7H5BrN2O . It has a molecular weight of 213.03 . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of “3-Bromo-1H-indazol-6-ol” can be represented by the SMILES string OC1=NNC2=C1C=CC(Br)=C2 . The InChI code for the compound is 1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) .

Physical And Chemical Properties Analysis

“3-Bromo-1H-indazol-6-ol” is a solid compound . It has a molecular weight of 213.03 . The compound should be stored in a refrigerator .

Aplicaciones Científicas De Investigación

Click Chemistry in Drug Discovery

3-Bromo-1H-indazol-6-ol is significant in the realm of click chemistry, a modular approach that emphasizes the use of reliable and practical chemical transformations. This approach is crucial for drug discovery, spanning from lead finding through combinatorial chemistry to proteomics and DNA research. The copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, for instance, is a powerful reaction that benefits from the bio-compatibility and high dependability of its reactants. Triazoles, the products of such reactions, are not merely passive linkers; they actively interact with biological targets via hydrogen bonding and dipole interactions, showcasing the potential of 3-Bromo-1H-indazol-6-ol derivatives in medicinal chemistry (Kolb & Sharpless, 2003).

Advanced Synthesis Techniques

Innovations in synthesis techniques leveraging 3-Bromo-1H-indazol-6-ol derivatives are paramount for the development of new pharmaceutical intermediates. For example, ultrasound-assisted bromination has been demonstrated as an efficient method for the bromination of indazoles at the C3 position, yielding site-specific bromide products that serve as valuable synthetic blocks for further drug development. This technique underscores the importance of 3-Bromo-1H-indazol-6-ol in facilitating rapid and specific transformations under mild conditions (Ying et al., 2022).

Supramolecular and Coordination Chemistry

The structural versatility of 3-Bromo-1H-indazol-6-ol derivatives extends beyond click chemistry into the domains of supramolecular and coordination chemistry. The unique combination of accessible synthesis via click chemistry and diverse supramolecular interactions of 1H-1,2,3-triazoles and their derivatives has enabled a myriad of applications. These range from anion recognition and catalysis to photochemistry, illustrating the broad utility of 3-Bromo-1H-indazol-6-ol derivatives in creating highly complex and functional materials (Schulze & Schubert, 2014).

Material Science Applications

The synthesis and characterization of new materials, including those for ethylene polymerization, highlight another aspect of 3-Bromo-1H-indazol-6-ol's applications. The creation of terdentate ligands through reactions with 3,5-dimethylpyrazole and 1H-indazole, leading to the formation of chromium(III) complexes, demonstrates the role of 3-Bromo-1H-indazol-6-ol derivatives in developing novel catalysts for industrial processes. These complexes, through their interaction with methylaluminoxane (MAO), show activity in the polymerization of ethylene, signifying the compound's contribution to advancements in polymer science (Hurtado et al., 2009).

Safety and Hazards

Direcciones Futuras

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that “3-Bromo-1H-indazol-6-ol” and similar compounds may have potential for future research and development in medicinal chemistry.

Mecanismo De Acción

Target of Action

Indazole derivatives, which include 3-bromo-1h-indazol-6-ol, have been found to exhibit a wide variety of biological properties . They have been used as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive agents .

Mode of Action

Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm causing a block in g0–g1 phase of cell cycle .

Biochemical Pathways

Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner .

Propiedades

IUPAC Name |

3-bromo-2H-indazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURPDMPJHDQNIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1H-indazol-6-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692503.png)

![3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2692508.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2692515.png)

![(2,4-dimethylphenyl)(1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2692519.png)